An In-depth Technical Guide to 1-Chloro-4-fluoro-2-iodobenzene (CAS: 202982-68-1)
An In-depth Technical Guide to 1-Chloro-4-fluoro-2-iodobenzene (CAS: 202982-68-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polyhalogenated benzenes, in particular, serve as versatile synthons, offering multiple points of attachment for the construction of complex molecular architectures. 1-Chloro-4-fluoro-2-iodobenzene stands out as a key building block, providing a trifecta of halogen substituents with distinct reactivities. This guide, intended for the discerning researcher, offers a comprehensive overview of this compound's properties, synthesis, and reactivity, with a focus on its practical application in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in research and development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 202982-68-1 | [1][2][3] |
| Molecular Formula | C₆H₃ClFI | [1] |
| Molecular Weight | 256.44 g/mol | [1] |
| Appearance | Solid |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts will be influenced by the electronic effects of the three different halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon atoms directly attached to the halogens showing characteristic shifts and C-F coupling.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with isotopic patterns characteristic of the presence of chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-C, C-Cl, C-F, and C-I bonds.
Synthesis of 1-Chloro-4-fluoro-2-iodobenzene
The synthesis of 1-Chloro-4-fluoro-2-iodobenzene can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the diazotization of a substituted aniline followed by a Sandmeyer-type iodination.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1-Chloro-4-fluoro-2-iodobenzene.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the synthesis of halogenated aromatic compounds.
Step 1: Synthesis of 3-Chloro-4-fluoroaniline
The precursor, 3-chloro-4-fluoroaniline, can be synthesized by the reduction of 3-chloro-4-fluoronitrobenzene.[5][6][7]
-
Reaction Setup: In a reaction vessel, suspend 3-chloro-4-fluoronitrobenzene in a suitable solvent such as ethanol or water.
-
Reduction: Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. If an acid was used, neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by distillation or recrystallization to obtain pure 3-chloro-4-fluoroaniline.
Step 2: Synthesis of 1-Chloro-4-fluoro-2-iodobenzene
-
Diazotization: Dissolve 3-chloro-4-fluoroaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination (Sandmeyer Reaction): In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete decomposition of the diazonium salt.
-
Work-up: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-chloro-4-fluoro-2-iodobenzene.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of 1-chloro-4-fluoro-2-iodobenzene lies in the differential reactivity of its three halogen substituents. This allows for selective, stepwise functionalization, making it a valuable tool in the synthesis of complex molecules.
Hierarchy of Halogen Reactivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl > F.[8] This predictable reactivity is a cornerstone of modern synthetic strategy, enabling chemoselective transformations.
Caption: Reactivity of halogens in palladium-catalyzed cross-coupling.
This differential reactivity allows for the selective functionalization at the iodine-bearing position while leaving the chloro and fluoro substituents intact for subsequent transformations.
Key Synthetic Transformations
A. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[9][10][11][12] Due to the high reactivity of the C-I bond, 1-chloro-4-fluoro-2-iodobenzene will selectively undergo Sonogashira coupling at the 2-position.
Experimental Protocol: Selective Sonogashira Coupling [9]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-chloro-4-fluoro-2-iodobenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. The crude product can be purified by column chromatography.
B. Suzuki-Miyaura Coupling: Formation of Biaryl Linkages
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals.[8][13][14][15] Again, the reaction will proceed selectively at the C-I bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling [8]
-
Reaction Setup: In a reaction vessel, combine 1-chloro-4-fluoro-2-iodobenzene (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system for challenging couplings), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is fully consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.
Role in Drug Discovery and Medicinal Chemistry
The presence of fluorine and chlorine atoms in a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties.[16][17] Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity. Chlorine can also modulate these properties and provides an additional site for potential metabolic activity or further synthetic elaboration.[16]
1-Chloro-4-fluoro-2-iodobenzene is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its ability to undergo selective cross-coupling reactions allows for the efficient construction of complex scaffolds found in many drug candidates. While specific examples of its direct use in launched drugs are not prevalent in the public literature, its structural motifs are highly relevant to modern drug design. For instance, the 2-substituted-1-chloro-4-fluorobenzene core can be found in various kinase inhibitors and other targeted therapies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-chloro-4-fluoro-2-iodobenzene.
-
Hazard Statements: Based on available data for similar compounds, it is likely to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and comprehensive safety information.
Conclusion
1-Chloro-4-fluoro-2-iodobenzene is a highly versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique trifunctional substitution pattern, coupled with the predictable reactivity of its halogen atoms, allows for a high degree of control in the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a discussion of its strategic application in key cross-coupling reactions. As the demand for novel and sophisticated small molecules continues to grow, the utility of such well-defined and reactive intermediates will undoubtedly continue to expand.
References
- ChemScene. Certificate of Analysis: 1-Chloro-4-fluoro-2-iodobenzene.
- Capot Chemical. 4-Fluoro-2-iodochlorobenzene.
- Santa Cruz Biotechnology. 1-Chloro-4-fluoro-2-iodobenzene.
- BLD Pharm. 1-Chloro-4-fluoro-2-iodobenzene.
- Aaron Chemistry. 1-Chloro-4-fluoro-2-iodobenzene.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene.
- ChemicalBook. 3-Chloro-4-fluoroaniline synthesis.
- Sigma-Aldrich. 1-chloro-4-fluoro-2-iodobenzene.
- BIOFOUNT. 1-Chloro-4-fluoro-2-iodobenzene.
- PubChem. 1-Chloro-2-fluoro-4-iodobenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Chloro-4-iodobenzene in Modern Organic Synthesis.
- Manchester Organics. 1-Chloro-4-fluoro-2-iodo-benzene.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
- BenchChem.
- Ossila. 3-Chloro-5-fluoroaniline.
- Wychem. 1-Chloro-2-fluoro-4-iodobenzene.
- BenchChem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
- Sunway Pharm Ltd. 1-Chloro-4-fluoro-2-iodobenzene.
- BenchChem. Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Sigma-Aldrich. 1-chloro-4-fluoro-2-iodobenzene AldrichCPR.
- Chemenu. cas 202982-68-1|| where to buy 1-Chloro-4-fluoro-2-iodobenzene.
- ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review.
- ThalesNano. Flow Chemistry: Sonogashira Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Sonogashira Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Jay Finechem. 1103738-29-9 | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.
- Ambeed. 202982-68-1 | 1-Chloro-4-fluoro-2-iodobenzene.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- ResearchGate. Recent Advances in Sonogashira Reactions.
- MDPI. Flow Synthesis of Biologically-Relevant Compound Libraries.
- PubMed Central. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs.
- MilliporeSigma. Synthesis of 2-chloro-4-fluoro-1-iodobenzene.
Sources
- 1. scbt.com [scbt.com]
- 2. 202982-68-1|1-Chloro-4-fluoro-2-iodobenzene|BLD Pharm [bldpharm.com]
- 3. 202982-68-1 | MFCD00042575 | 1-Chloro-4-fluoro-2-iodobenzene [aaronchem.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. 3-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
